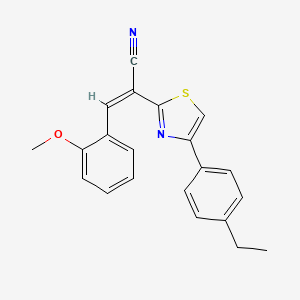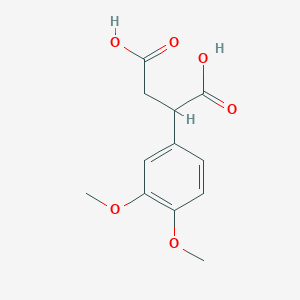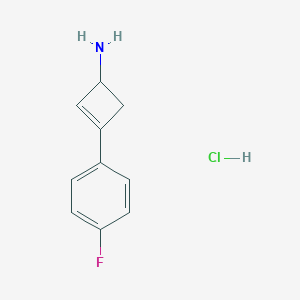![molecular formula C10H19ClN2O B2547156 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride CAS No. 1286275-53-3](/img/structure/B2547156.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride” is a complex organic compound. It contains a cyclohexylamine moiety and a cyclopropane-carboxamide moiety. The presence of these functional groups could suggest potential biological activity, as both cyclohexylamine and cyclopropane derivatives are found in various bioactive compounds .
Molecular Structure Analysis
The cyclopropane ring in the molecule is a three-membered carbon ring, which is known to have angle strain due to its deviation from the ideal tetrahedral bond angle of 109.5 degrees . The cyclohexyl group is a six-membered ring which can adopt various conformations to minimize strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine and carboxamide functional groups, as well as the strained cyclopropane ring. Amines are basic and nucleophilic, while carboxamides can participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the stereochemistry at the chiral centers. Generally, compounds containing cyclopropane rings, amines, and carboxamides would be expected to have polar character and could form hydrogen bonds .Applications De Recherche Scientifique
Synthesis of Potential Antidepressants
Research into 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has highlighted their potential as antidepressants. Compounds synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid showed significant antidepressant activity in animal tests, with some derivatives more active than imipramine and desipramine. This research provides a foundation for further development of cyclopropane-containing compounds as antidepressants (Bonnaud et al., 1987).
Biological Activities in Plants
The ethylene precursor 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives play a crucial role in plant biology. Studies have identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, confirming the natural occurrence of this conjugate and highlighting the importance of cyclopropane derivatives in ethylene production and plant growth regulation (Hoffman et al., 1982).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7;/h7-9H,1-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKFWMHPSKOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)


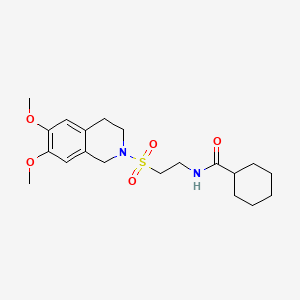

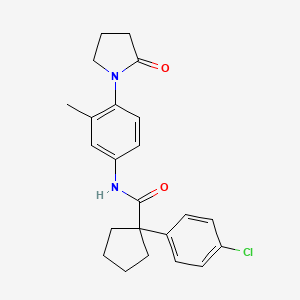
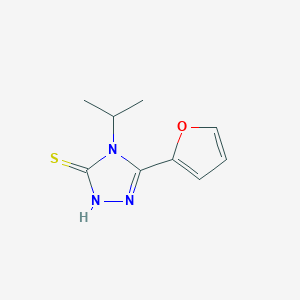
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

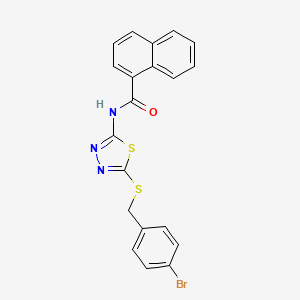
![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
